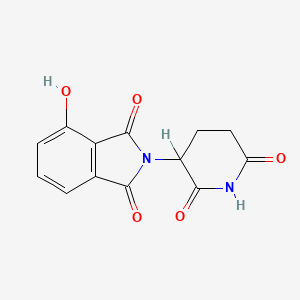

4-Hydroxy thalidomide

概要

説明

E3 リガーゼリガンド 2 は、細胞内でのタンパク質分解に関与するユビキチン-プロテアソーム系において重要な役割を果たす化合物です。E3 リガーゼは、ユビキチンの特定の基質タンパク質への転移を促進する酵素であり、プロテアソームによる分解のために基質タンパク質を標識します。 このプロセスは、細胞の恒常性を維持し、細胞周期、DNA修復、シグナル伝達など、さまざまな生物学的プロセスを調節するために不可欠です .

準備方法

合成経路と反応条件

一般的な合成経路には、保護基の使用、カップリング反応、および精製工程が含まれ、目的の化合物を高純度で得ることができます .

工業生産方法

E3 リガーゼリガンド 2 の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 これには、自動合成装置、連続フロー反応器、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります .

化学反応の分析

Condensation with Glutarimide

The most common method involves condensing 3-aminopiperidine-2,6-dione with phthalic anhydride derivatives under reflux conditions. For example:

-

Reagents : 3-aminopiperidine-2,6-dione hydrochloride, KOAc, AcOH, reflux, 24 h (96% yield) .

-

Alternative conditions : Et₃N, toluene, reflux, 12 h (90% yield) .

-

Purification : Acidic conditions (e.g., TFA) to remove protecting groups.

Functionalization and Linker Attachment

After forming the core 4-OHT structure, functionalization occurs via:

Reaction Conditions and Yields

Key Data from Research

科学的研究の応用

Therapeutic Applications

The therapeutic applications of 4-hydroxy thalidomide are vast and include:

- Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .

- Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .

- HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .

- Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound in various diseases:

- Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .

- Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .

- HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .

Data Table: Summary of Applications

| Application Area | Specific Conditions | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| Autoimmune Diseases | Crohn's Disease, Rheumatoid Arthritis | Inhibition of TNF-α production | Significant improvement in disease activity scores |

| Cancer Treatment | Multiple Myeloma | Anti-angiogenic effects | Improved survival rates in clinical trials |

| HIV-Related Conditions | Oral Aphthous Ulcers, Wasting Syndrome | Modulation of immune response | Increased weight gain and quality of life improvements |

| Dermatological Disorders | Behçet's Syndrome | Immunomodulatory effects | Positive outcomes in managing skin lesions |

作用機序

E3 リガーゼリガンド 2 は、特定のE3 リガーゼに結合することにより、標的タンパク質へのユビキチンの転移を促進することで作用します。このプロセスには、E3 リガーゼ、リガンド、および基質タンパク質間の三元複合体の形成が含まれます。ユビキチン化された基質は、その後プロテアソームによって認識され、分解されます。 このメカニズムは、タンパク質レベルを調節し、細胞の恒常性を維持するために不可欠です .

類似の化合物との比較

類似の化合物

E3 リガーゼリガンド 2 に類似する化合物には、セレブロン、フォン・ヒッペル・リンダウ、アポトーシス阻害タンパク質などの他のE3 リガーゼリガンドが含まれます。 これらの化合物も、標的タンパク質のユビキチン化と分解を促進しますが、結合親和性、特異性、および生物学的効果が異なる場合があります .

独自性

E3 リガーゼリガンド 2 は、特定のE3 リガーゼへの特異的な結合とその特定の基質タンパク質の分解を誘導する能力においてユニークです。 この特異性により、それはタンパク質分解経路を研究し、標的療法を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

Similar compounds to E3 ligase Ligand 2 include other E3 ligase ligands such as cereblon, von Hippel–Lindau, and inhibitor of apoptosis proteins. These compounds also facilitate the ubiquitination and degradation of target proteins but may differ in their binding affinities, specificities, and biological effects .

Uniqueness

E3 ligase Ligand 2 is unique in its specific binding to certain E3 ligases and its ability to induce the degradation of particular substrate proteins. This specificity makes it a valuable tool for studying protein degradation pathways and developing targeted therapies .

生物活性

4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .

Key Biological Activities

- Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .

- Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .

- Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .

In Vitro Studies

A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .

In Vivo Studies

In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .

Case Studies

- Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .

- Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .

Data Summary

| Biological Activity | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Immunomodulation | Inhibition of TNF-α production | Multiple Myeloma |

| Anti-angiogenesis | Inhibition of new blood vessel formation | Cancer Therapy |

| Reduced Teratogenicity | Lower incidence of developmental abnormalities | Potential use in pregnancy |

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPJICVFSDYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-59-1 | |

| Record name | 4-Hydroxy thalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY THALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。